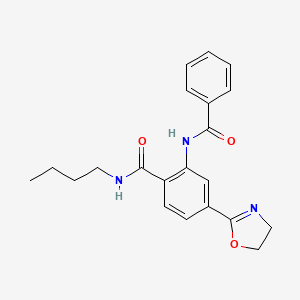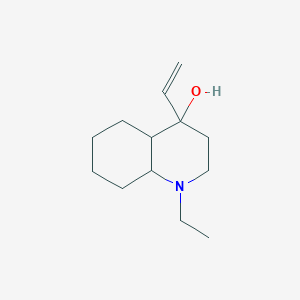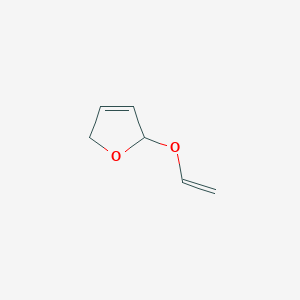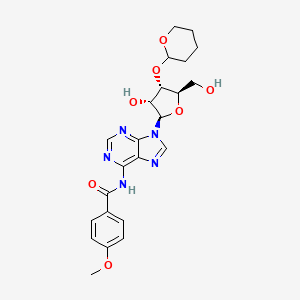
2-(4-Aminophenyl)-6-nitroquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Aminophenyl)-6-nitroquinoline-4-carboxylic acid is a heterocyclic aromatic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline core substituted with an aminophenyl group at the 2-position, a nitro group at the 6-position, and a carboxylic acid group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-6-nitroquinoline-4-carboxylic acid typically involves multi-step organic reactions One common synthetic route starts with the nitration of quinoline derivatives to introduce the nitro group at the 6-position
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and automated synthesis platforms can also improve the scalability and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Aminophenyl)-6-nitroquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, esters, amides, and other substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-Aminophenyl)-6-nitroquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 2-(4-Aminophenyl)-6-nitroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through interactions with DNA or other cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(4-Aminophenyl)-6-nitroquinoline-4-carboxylic acid include:
- 2-(4-Aminophenyl)benzothiazole
- 2-(4-Aminophenyl)benzoxazole
- 2-(4-Aminophenyl)benzimidazole .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for specific applications, such as in the development of fluorescent probes or as a precursor for the synthesis of more complex molecules .
Eigenschaften
CAS-Nummer |
475474-44-3 |
|---|---|
Molekularformel |
C16H11N3O4 |
Molekulargewicht |
309.28 g/mol |
IUPAC-Name |
2-(4-aminophenyl)-6-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H11N3O4/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(19(22)23)5-6-14(12)18-15/h1-8H,17H2,(H,20,21) |
InChI-Schlüssel |
MCBVKVIWPKUHBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate](/img/structure/B12900212.png)







![(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)

![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)

